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Compound of Interest

Compound Name: Tris[(propan-2-yl)oxy]silyl

CAS No.: 6675-79-2

Cat. No.: B1590940

Get Quote

Executive Summary
This guide details the application of Triisopropoxysilane (

, CAS: 1921-97-7) as a mild, cost-effective, and "green" reducing agent for carbonyl
compounds. Unlike traditional pyrophoric hydrides (e.g.,

) or expensive alkylsilanes (e.g., Triisopropylsilane/TIPS), Triisopropoxysilane offers a unique
balance of steric bulk and hydrolytic stability.

This note focuses on Nucleophilic Activation protocols (Base- and Fluoride-catalyzed), which

are the privileged mechanisms for alkoxysilanes. These methods allow for the safe, scalable

reduction of aldehydes, ketones, and esters to their corresponding alcohols with high

chemoselectivity.
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WARNING: Do not confuse Triisopropoxysilane with Triisopropylsilane (TIPS).

Triisopropoxysilane (

): Alkoxysilane. Subject of this guide. Cheap, requires nucleophilic activation

(base/fluoride).

Triisopropylsilane (

): Alkylsilane. Expensive, used in peptide cleavage and radical reductions.

Implication: Substituting one for the other will result in failed reactivity due to distinct

electronic requirements.

Mechanistic Insight: The Hypervalent Silicate
Pathway
Unlike alkylsilanes which are typically activated by Lewis Acids (electrophiles), alkoxysilanes

like Triisopropoxysilane are best activated by Lewis Bases (nucleophiles).

The Mechanism
Activation: The catalyst (alkoxide

or fluoride

) attacks the silicon center.

Hypervalency: This forms a pentacoordinate, negatively charged silicate intermediate

.

Hydricity Boost: The negative charge on the silicon center significantly increases the hydricity

(nucleophilicity) of the Si-H bond, allowing it to attack the carbonyl carbon.
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Silylation: The hydride transfers to the carbonyl, and the oxygen binds to the silicon,

releasing the catalyst to turnover.
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Figure 1: Catalytic cycle showing nucleophilic activation of Triisopropoxysilane via a

pentacoordinate intermediate.

Experimental Protocols
Protocol A: Base-Catalyzed General Reduction
Application: Reduction of ketones and aldehydes.[1][2][3] Highly scalable and uses inexpensive

reagents. Selectivity: Tolerates alkenes, alkynes, and halides.

Reagents:

Substrate (1.0 equiv)

Triisopropoxysilane (1.2 equiv)

Catalyst: KOH or NaOH (1-5 mol%) or KOtBu (1 mol%)

Solvent: THF, Toluene, or 2-MeTHF (Green alternative)
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Step-by-Step Workflow:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

the Carbonyl Substrate (10 mmol) in anhydrous THF (30 mL).

Catalyst Addition: Add KOH (powdered, 0.5 mmol, 5 mol%). Stir for 5 minutes until partially

dissolved/suspended.

Silane Addition: Add Triisopropoxysilane (12 mmol, 3.0 mL) dropwise over 5 minutes.

Note: A mild exotherm and slight hydrogen evolution (bubbling) may occur.

Reaction: Stir at room temperature (20-25°C).

Monitoring: Check TLC or GC-MS at 1 hour. Most aldehydes reduce within 1 hour; ketones

may require 2-6 hours.

Hydrolysis (Critical): Once complete, the reaction mixture contains silyl ethers. To liberate the

alcohol:

Add 1M HCl or 1M NaOH (10 mL) and stir vigorously for 30 minutes.

Visual Check: The mixture should become biphasic and clear.

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine. Dry

over

, filter, and concentrate.

Protocol B: Fluoride-Catalyzed Selective Reduction
Application: Acid- and base-sensitive substrates. Catalyst: TBAF (Tetrabutylammonium

fluoride) or CsF.

Step-by-Step Workflow:

Dissolve Substrate (1.0 equiv) and Triisopropoxysilane (1.2 equiv) in anhydrous THF.

Cool the solution to 0°C (ice bath).
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Add TBAF (1.0 M in THF, 1-2 mol%) dropwise.

Caution: The reaction can be rapid.[4][5]

Remove ice bath and stir at Room Temp.

Monitor via TLC.

Quench with water and extract as per Protocol A.

Data & Performance Analysis
The following table summarizes the performance of Triisopropoxysilane against common

reducing agents.

Feature

Triisopropoxysilan
e (

)

Triethylsilane (

)
(LAH)

Active Species
Hydridic Silicate (via

Base/F-)

Silylium (via Lewis

Acid)

Aluminohydride (

)

Cost
Low (Industrial

byproduct)
Medium/High Low

Safety
High (Stable to

air/moisture)
Flammable Pyrophoric

Selectivity
High (Chemo- &

Stereoselective)
Moderate

Low (Reduces

everything)

Byproducts
Silica/Silicates

(Benign)
Siloxanes

Aluminum salts

(Messy)

Steric Bulk
High (Isopropoxy

groups)
Low (Ethyl groups) Low

Substrate Scope Data (Typical Yields)
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Substrate
Class

Protocol Time (h) Yield (%) Notes

Benzaldehyde A (KOH) 0.5 96
Very fast, quant.

conversion

Acetophenone A (KOH) 4.0 92

Requires longer

time than

aldehydes

Cyclohexanone B (TBAF) 2.0 94

Excellent

diastereoselectivi

ty

Ethyl Benzoate A (KOH) 24.0 <10
Does not reduce

esters well

Cinnamaldehyde A (KOH) 1.5 89

1,2-reduction

only (alkene

preserved)

Optimization Tip: If ester reduction is required with this reagent, switch to a Titanium(IV)

Isopropoxide catalyst system (

), which bridges the silane and ester to facilitate reduction.

Troubleshooting & Optimization Logic
Use this decision tree to select the optimal condition for your specific substrate.
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Figure 2: Workflow for catalyst selection based on substrate stability.

Safety & Handling
Hydrogen Evolution: While stable, mixing silanes with strong bases or water releases

Hydrogen gas (

). Always perform reactions in a well-ventilated fume hood.

Pressure: Do not seal reaction vessels tightly if gas evolution is observed; use a bubbler or a

needle vent.

Eye Protection: Silanes can cause corneal damage. Chemical splash goggles are

mandatory.

Storage: Store Triisopropoxysilane in a cool, dry place. Unlike

, it does not require a glovebox, but keeping it under inert gas (Nitrogen/Argon) prolongs
shelf life by preventing hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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